Sitagliptin Carbamoyl Glucuronide (M4) is a Phase II metabolite of Sitagliptin, an orally active, potent, and selective dipeptidyl peptidase 4 (DPP-4) inhibitor. [, ] It is formed through the N-carbamoyl glucuronidation of Sitagliptin. This metabolic pathway involves the addition of carbon dioxide to the primary amine nitrogen of Sitagliptin, followed by conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGTs). [, , , , ] While not pharmacologically active against DPP-4, its presence serves as an indicator of Sitagliptin metabolism. [, ]
Sitagliptin carbamoyl glucuronide is a significant phase II metabolite of the dipeptidyl peptidase 4 inhibitor sitagliptin. It is primarily formed through the process of N-carbamoyl glucuronidation, which involves the conjugation of sitagliptin with glucuronic acid, enhancing its solubility and facilitating excretion from the body. This compound is notable for its role in drug metabolism and pharmacokinetics, particularly in the context of diabetes treatment.
Sitagliptin carbamoyl glucuronide is derived from sitagliptin, a medication used to manage type 2 diabetes by increasing insulin secretion and decreasing glucagon levels. The metabolic conversion occurs mainly in the liver and is facilitated by uridine diphosphate glucuronosyltransferases, enzymes that catalyze the glucuronidation process. This metabolite has been detected in biological samples such as plasma from rats and dogs following administration of sitagliptin .
Sitagliptin carbamoyl glucuronide belongs to the class of compounds known as glucuronides, which are formed via glucuronidation—a key phase II metabolic pathway. Its classification can be further delineated as follows:
Sitagliptin carbamoyl glucuronide is synthesized through enzymatic processes involving uridine diphosphate-glucuronic acid as a cofactor. The synthesis typically involves the following steps:
The synthesis can be optimized by controlling parameters such as pH, temperature, and enzyme concentration to maximize yield and purity. Studies have shown that certain conditions favor the formation of specific enantiomers of carbamoyl glucuronides, indicating a level of stereoselectivity in the enzymatic process .
Sitagliptin carbamoyl glucuronide primarily participates in metabolic reactions involving its formation and subsequent hydrolysis under specific conditions. The key reactions include:
The stability of sitagliptin carbamoyl glucuronide under physiological conditions allows it to serve effectively as a metabolite for excretion. Research indicates that this compound retains stability even under brief alkaline conditions, which is advantageous for its pharmacokinetic properties .
The mechanism of action for sitagliptin carbamoyl glucuronide involves its role as a metabolite that enhances the solubility and excretion of sitagliptin. Upon administration, sitagliptin undergoes enzymatic conversion to form this metabolite, which then participates in systemic circulation before being excreted via renal pathways.
Studies have shown that the presence of sitagliptin carbamoyl glucuronide can influence the pharmacokinetics of sitagliptin itself, potentially affecting its therapeutic efficacy and safety profile .
Relevant analyses suggest that the compound's stability contributes significantly to its efficacy as a metabolite in drug metabolism .
Sitagliptin carbamoyl glucuronide has several scientific applications, particularly in pharmacokinetic studies:
This compound serves as an important marker for understanding the pharmacodynamics and pharmacokinetics of dipeptidyl peptidase 4 inhibitors, contributing to advancements in diabetes treatment strategies .
Sitagliptin carbamoyl glucuronide (CAS 940002-59-5) represents a distinctive phase II metabolite formed through the rare N-carbamoyl glucuronidation pathway. This metabolite is generated when the tertiary amine group in sitagliptin’s piperazine ring undergoes conjugation with glucuronic acid in the presence of carbamoyl phosphate, forming a stable carbamate linkage. Unlike classical O-glucuronidation, this pathway involves a nucleophilic attack by the amine nitrogen on the carbonyl carbon of UDP-α-D-glucuronic acid (UDPGA), facilitated by UDP-glucuronosyltransferases (UGTs). The resulting metabolite has a molecular weight of 627.45 g/mol and the chemical formula C₂₃H₂₃F₆N₅O₉ [1] [4].
UGT enzymes, particularly isoforms UGT1A1, UGT1A3, and UGT2B7, catalyze the conjugation of sitagliptin with glucuronic acid. These microsomal enzymes position UDPGA near sitagliptin’s tertiary amine, enabling carbamoyl transfer through a transition state stabilized by key amino acid residues [4] [8].
Table 1: Synthesis Methodologies for Sitagliptin Carbamoyl Glucuronide
Method | Key Steps | Yield | Enantiomeric Excess | Limitations |
---|---|---|---|---|
Enzymatic (Biosynthetic) | UGT-mediated conjugation with UDPGA | <7% | >99% (–)-isomer | Low yield; Cofactor dependence |
Chemical Synthesis | Glycosylation of sitagliptin with protected glucuronyl donors | 41–48% | Racemic | Tedious protection/deprotection steps |
Hybrid Chemoenzymatic | Transaminase-synthesized sitagliptin + enzymatic glucuronidation | 70–82% | >99% (–)-isomer | Multi-step optimization required |
Enzymatic Synthesis: Human liver microsomes generate the metabolite natively but suffer from low throughput and UDPGA instability [4].
Chemical Synthesis: Direct glycosylation employs Koenigs-Knorr reactions with acetobromoglucuronic acid, requiring silver oxide catalysis. This yields racemic mixtures necessitating chiral separation, reducing overall efficiency [5].
Hybrid Approaches: Recent advances combine transaminase-engineered sitagliptin synthesis (e.g., using evolved Arthrobacter TA) with immobilized UGT1A3. This achieves 82% yield and >99% enantioselectivity by leveraging enzymatic stereocontrol while avoiding costly cofactors through co-immobilized NADPH regeneration systems [3] [5] [7].
Kinetic analyses in human liver microsomes reveal saturable metabolism conforming to Michaelis-Menten kinetics. Key parameters include:
Table 2: Kinetic Parameters for Carbamoyl Glucuronidation
Parameter | Value | Experimental Conditions |
---|---|---|
Km | 48 ± 6 µM | Human liver microsomes, pH 7.4 |
Vmax | 0.32 ± 0.05 nmol/min/mg | 37°C, 1 mM UDPGA |
CLint | 6.7 mL/min/kg | 1 mg/mL microsomal protein |
t1/2 | 2.1 ± 0.3 h | In vitro incubation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7